molecular formula C6H14NO5P B8667362 Glycine, N-(1-methylethyl)-N-(phosphonomethyl)- CAS No. 104608-53-9

Glycine, N-(1-methylethyl)-N-(phosphonomethyl)-

Cat. No.: B8667362
CAS No.: 104608-53-9
M. Wt: 211.15 g/mol
InChI Key: OLFRUXKSHGFZIN-UHFFFAOYSA-N
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Description

Glycine, N-(1-methylethyl)-N-(phosphonomethyl)- is a useful research compound. Its molecular formula is C6H14NO5P and its molecular weight is 211.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine, N-(1-methylethyl)-N-(phosphonomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-(1-methylethyl)-N-(phosphonomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

104608-53-9

Molecular Formula

C6H14NO5P

Molecular Weight

211.15 g/mol

IUPAC Name

2-[phosphonomethyl(propan-2-yl)amino]acetic acid

InChI

InChI=1S/C6H14NO5P/c1-5(2)7(3-6(8)9)4-13(10,11)12/h5H,3-4H2,1-2H3,(H,8,9)(H2,10,11,12)

InChI Key

OLFRUXKSHGFZIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC(=O)O)CP(=O)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 5 L 3-necked flask fitted with a mechanical stirrer, thermometer, addition funnel, and condenser was added 363 g (2.37 mol) of N-isopropylglycine hydrochloride, 205 g (2.50 mol) of phosphorous acid, and 1.7 L of 20% HCl solution. The mixture was heated to 108° C. giving a solution. From the addition funnel 231 g (2.84 mol) of 37% formaldehyde solution was added to the hot reaction mixture over 2 hours. The resulting yellow solution was refluxed for 8.5 hours. All volatiles were removed by vacuum distillation to leave a yellow oil. The oil was dissolved in 300 ml of H2O and diluted with 500 ml of ethyl alcohol to cause precipitation of the product. The crystals were collected by filtration, washed with ethyl alcohol, and air dried to yield 322 g (64%) of N-isopropyl-N-phosphonomethylglycine. Additional product contained in the mother liquors was not isolated.
Quantity
363 g
Type
reactant
Reaction Step One
Quantity
205 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 L
Type
reactant
Reaction Step One
Quantity
231 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 100 ml Monel autoclave were mixed 2.30 g (11.7 mmol) of N-(2-hydroxyethyl)-N-isopropylaminomethylphosphonic acid and 3.73 g (93.0 mmol) of dry, powdered NaOH. The reagents were mixed together well. The reaction vessel was flushed with N2, and the mixture was heated to 315° C. for three hours. During the heating period at 315° C. the internal pressure in the vessel rose from 5×105N/M2 to 1.3×106N/M2. At the end of the heating period the excess pressure that was generated was released and 8 ml of water were introduced. The temperature of the reaction was maintained at 300° C. for three hours while the internal pressure rose from 3.1×106N/M2 to 3.9×106N/M2. The vessel was then cooled to room temperature and the residual pressure was released. The reaction mixture was diluted with water and neutralized with 93 mmol of HCl. This solution was concentrated to dryness. The residue was taken up in conc. HCl and the precipitated NaCl was filtered off. The filtrate was concentrated and purified by ion exchange chromatography (Dowex 50×8-400), to yield 1.03 g (52.0%) of N-phosphonomethylglycine and 0.32 g (13.0%) of N-isopropyl-N-phosphonomethylglycine
Name
N-(2-hydroxyethyl)-N-isopropylaminomethylphosphonic acid
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
93 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 100 ml 3-necked flask was equipped with a magnetic stir bar, thermometer, condenser and an addition funnel. To this flask were added 1,4-diisopropyl-2,5-diketopiperazine (1.98 g; 10.0 mmol), water (25 ml), concentrated hydrochloric acid (10 ml), and phosphorous acid (1.72 g; 21 mmol). The resulting mixture was heated rapidly to 105° C. At this point, a solution of 37% formaldehyde in water (1.95 g; 24 mmol) was added slowly drop-wise to the mixture. Upon completion of the addition of formaldehyde, the reaction mixture was heated at 104°-105° C. for 17 hours. Analysis of the reaction mixture by HPLC indicated the presence of 1.49 g (70.7% yield) of N-isopropyl-N-phosphonomethylglycine.
Name
1,4-diisopropyl-2,5-diketopiperazine
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.95 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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